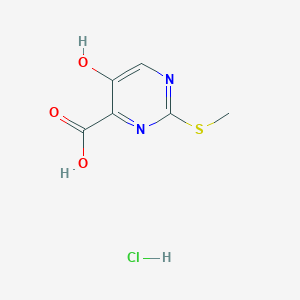
5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride
Übersicht
Beschreibung
5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride, also known as HMPH, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HMPH is a white crystalline powder that is soluble in water and has a molecular weight of 235.68 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques
Research has led to the development of various synthesis techniques for pyrimidine derivatives, including methods for creating β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids and their hydrochlorides (Grant, Seemann, & Winthrop, 1956). Another study elaborated on the synthesis of hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleoside and its 5′-triphosphate, showcasing the versatility of pyrimidine derivatives in nucleoside synthesis (Williams, Loakes, & Brown, 1998).
Chemical Reactions and Properties
Research has focused on the reactions of pyrimidine derivatives to create novel compounds. For example, reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with amines demonstrated the inverse of reactivity in a pyrimidine ring, highlighting interesting aspects of pyrimidine chemistry (Blyumin & Volovenko, 2000).
Potential Applications
Antimicrobial Evaluation
Novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids have been synthesized and evaluated for their antimicrobial activity, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Shastri & Post, 2019).
Antiviral Activity
Studies have explored the antiviral potential of pyrimidine derivatives, such as 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which have shown activity against various viruses, including herpes simplex and HIV (Holý et al., 2002). This underscores the significance of pyrimidine compounds in the search for new antiviral drugs.
Crystal Engineering
The design of cocrystals involving pyrimidine derivatives with carboxylic acids has been explored to understand their hydrogen bonding and supramolecular architectures, which is crucial for designing new materials with desired physical and chemical properties (Rajam et al., 2018).
Eigenschaften
IUPAC Name |
5-hydroxy-2-methylsulfanylpyrimidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S.ClH/c1-12-6-7-2-3(9)4(8-6)5(10)11;/h2,9H,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIZAVMTOSRLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414959-05-9 | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-hydroxy-2-(methylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



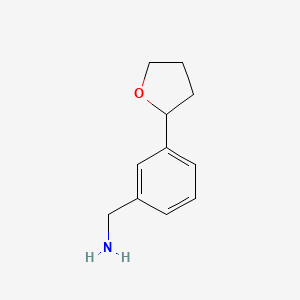
![N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1472058.png)
![5-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B1472061.png)
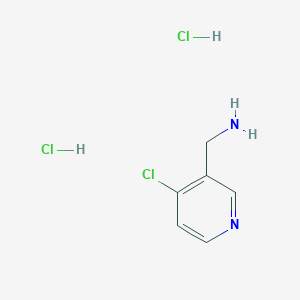

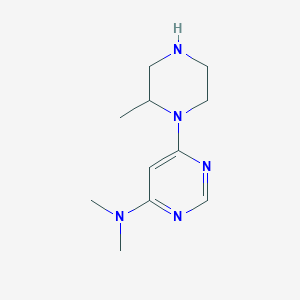

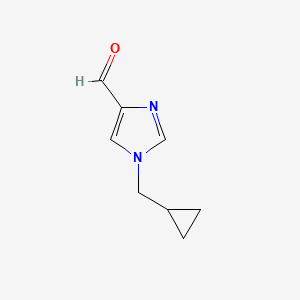

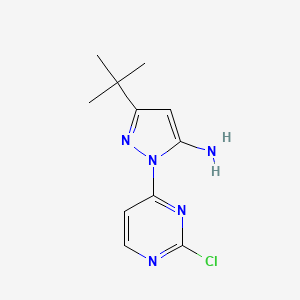
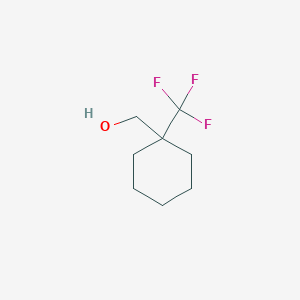
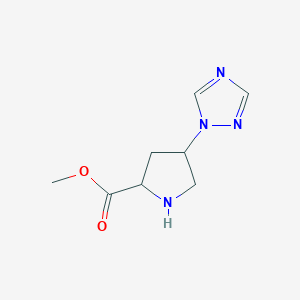
![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472077.png)
